1H-Indole-3-dodecanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-
Description
The compound 1H-Indole-3-dodecanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- is a sulfonated indole derivative characterized by a 12-carbon dodecanol chain at the indole 3-position, a 6-methoxy substituent on the indole ring, and a 4-methoxyphenylsulfonyl group at the 1-position. These compounds are typically synthesized for applications in medicinal chemistry, such as enzyme inhibition or as intermediates in drug development .
Properties
CAS No. |
651331-76-9 |
|---|---|
Molecular Formula |
C28H39NO5S |
Molecular Weight |
501.7 g/mol |
IUPAC Name |
12-[6-methoxy-1-(4-methoxyphenyl)sulfonylindol-3-yl]dodecan-1-ol |
InChI |
InChI=1S/C28H39NO5S/c1-33-24-14-17-26(18-15-24)35(31,32)29-22-23(27-19-16-25(34-2)21-28(27)29)13-11-9-7-5-3-4-6-8-10-12-20-30/h14-19,21-22,30H,3-13,20H2,1-2H3 |
InChI Key |
YMWCMJBJXJOHQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3)OC)CCCCCCCCCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-3-dodecanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The methoxy and sulfonyl groups are then introduced through subsequent reactions, such as methylation and sulfonylation, under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1H-Indole-3-dodecanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
1H-Indole-3-dodecanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1H-Indole-3-dodecanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound’s methoxy and sulfonyl groups play a crucial role in its binding affinity and activity. It may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Structural Features
The table below summarizes key structural differences and similarities between the target compound and its analogs:
*Inferred from decanol analog (C26H35NO5S) with extended chain.
Key Observations:
Methoxy Position : The 6-methoxy substituent (vs. 5-methoxy) may alter electronic distribution on the indole ring, affecting interactions with biological targets. For example, 6-methoxyindoles are common in serotonin analogs and kinase inhibitors .
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